![molecular formula C₃₆H₅₀O₃ B1139791 (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol CAS No. 83116-96-5](/img/structure/B1139791.png)
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Descripción general
Descripción
The compound (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their intricate structures and significant biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. These methods are designed to maximize yield and purity while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce various alcohols.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity
- Research has indicated that compounds similar to this structure exhibit significant anticancer properties. For instance, derivatives of tetradecahydrocyclopenta[a]phenanthrene have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The mechanism often involves the modulation of specific signaling pathways related to cell survival and death.
-
Hormonal Regulation
- The compound's structural features suggest potential interactions with steroid hormone receptors. Such interactions may lead to applications in hormone replacement therapies or treatments for hormone-sensitive cancers. Studies have shown that similar compounds can act as selective modulators of estrogen receptors.
-
Neuroprotective Effects
- Some research indicates that compounds with similar frameworks may possess neuroprotective properties. They could potentially be beneficial in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Studies and Experimental Findings
-
Case Study: Anticancer Activity
- A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through the activation of p53 pathways.
-
Case Study: Hormonal Modulation
- Another investigation focused on the compound's interaction with estrogen receptors showed promising results in reducing tumor growth in estrogen-dependent breast cancer models. The researchers noted a dose-dependent response indicating its potential as a therapeutic agent.
-
Case Study: Neuroprotection
- A recent animal study explored the neuroprotective effects of a related compound in models of Alzheimer's disease. Results indicated that treatment led to improved cognitive function and reduced amyloid plaque formation in the brain.
Data Tables
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives and related structures with similar functional groups.
Uniqueness
What sets this compound apart is its unique combination of functional groups and stereochemistry, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and industrial applications.
Actividad Biológica
The compound identified as (3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol is a complex organic molecule with potential biological activities. This article reviews its biological properties based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a tetradecahydro-cyclopenta[a]phenanthrene core structure with multiple hydroxyl groups and a diphenylpentan moiety. The stereochemistry of the compound plays a significant role in its biological activity.
Antiparasitic Activity
Recent studies have demonstrated the antiparasitic properties of similar compounds. For instance:
- In vitro Studies : Research indicated that derivatives of related compounds showed significant activity against Trypanosoma brucei and Leishmania species. The IC50 values ranged from 0.4 to 1.0 µM with selectivity indices (SI) between 7.8 and 18.4 .
Antioxidant Properties
Compounds with similar structures have been reported to exhibit antioxidant activities:
- Mechanism of Action : The presence of hydroxyl groups is believed to contribute to the free radical scavenging ability of these compounds. This property is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Studies have suggested that ocotillol-type triterpenes possess anti-inflammatory properties:
- Case Studies : In experimental models of inflammation, compounds structurally related to the target compound significantly reduced inflammation markers .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets:
- Binding Affinity : The docking results suggested strong interactions with enzymes involved in parasitic metabolism and human inflammatory pathways .
Structure-Activity Relationship (SAR)
The stereochemistry and functional groups present in the compound are critical for its biological activity:
- SAR Analysis : Modifications in the hydroxyl group positions or the diphenyl moiety can enhance or diminish biological efficacy .
Data Tables
Biological Activity | IC50 (µM) | Selectivity Index |
---|---|---|
Antileishmanial | 0.4 | 18.4 |
Antitrypanosomal | <2.0 | 29.3 |
Antioxidant | N/A | N/A |
Anti-inflammatory | N/A | N/A |
Q & A
Basic Question: What spectroscopic and crystallographic methods are recommended for confirming the stereochemical configuration of this compound?
Answer:
- X-ray crystallography is the gold standard for resolving stereochemistry. For example, studies on structurally similar sterols (e.g., lanosterol derivatives) have successfully employed single-crystal X-ray diffraction to determine the absolute configuration of hydroxyl groups and substituents .
- Nuclear Magnetic Resonance (NMR) : Use 2D-NMR techniques (e.g., NOESY, COSY) to correlate protons and confirm spatial arrangements. Coupling constants (-values) in -NMR can indicate axial/equatorial orientations of hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns help identify substituent positions (e.g., the diphenylpentanol group) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Answer:
- Assay Validation : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls). For example, discrepancies in cytotoxicity studies may arise from variations in cell permeability due to the compound’s lipophilic cyclopenta[a]phenanthrene backbone .
- Purity Assessment : Use HPLC or LC-MS to verify purity (>95%). Impurities from synthesis (e.g., incomplete hydroxylation or methylation) can skew bioactivity results .
- Structural Analog Comparison : Cross-reference activity data with structurally related compounds (e.g., lanosterol or cholestane derivatives) to identify functional group dependencies .
Basic Question: What synthetic strategies are effective for introducing the 5-hydroxy-5,5-diphenylpentan-2-yl substituent during total synthesis?
Answer:
- Retrosynthetic Planning : Break the molecule into the cyclopenta[a]phenanthrene core and the diphenylpentanol side chain. Use orthogonal protecting groups (e.g., TBS ethers for hydroxyls) to prevent side reactions .
- Side-Chain Synthesis : Employ Grignard or Wittig reactions to construct the diphenylpentanol moiety. For example, a Corey-Fuchs reaction can generate the diphenyl group before coupling to the core via Suzuki-Miyaura cross-coupling .
- Convergent Coupling : Attach the side chain to the steroidal core using Mitsunobu or Steglich esterification, ensuring stereochemical fidelity at the C17 position .
Advanced Question: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Answer:
- Molecular Docking : Use software like AutoDock Vina to model binding poses. For instance, the compound’s hydroxyl groups may form hydrogen bonds with catalytic residues in cytochrome P450 enzymes, as seen in lanosterol 14α-demethylase studies .
- Molecular Dynamics (MD) Simulations : Simulate interactions over time (e.g., 100 ns trajectories) to assess stability of the compound-enzyme complex. Focus on the hydrophobic cyclopenta[a]phenanthrene core’s role in membrane penetration .
- QSAR Analysis : Corrogate substituent effects (e.g., diphenyl vs. alkyl chains) on bioactivity using quantitative structure-activity relationship models .
Basic Question: What are the critical safety considerations when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. The compound’s steroidal structure may cause skin or eye irritation, as noted in safety data sheets for analogous compounds .
- Ventilation : Use fume hoods to avoid inhalation of dust or aerosols, particularly during weighing or synthesis steps.
- Waste Disposal : Follow institutional guidelines for halogenated organic waste, given the compound’s potential persistence .
Advanced Question: How can isotopic labeling (e.g., 13C^{13}\text{C}13C or 2H^{2}\text{H}2H) elucidate its metabolic fate in vivo?
Answer:
- Tracer Synthesis : Introduce labels at key positions (e.g., C3 or C12 hydroxyls) via enzymatic or chemical methods. For example, use -labeled acetyl-CoA in biosynthetic pathways .
- Metabolic Profiling : Administer the labeled compound to model organisms (e.g., rodents) and analyze metabolites using LC-MS/MS. Track hydroxylation or oxidation products to map degradation pathways .
- Enzyme Inhibition Studies : Co-administer with isotopically labeled substrates (e.g., -cholesterol) to assess competitive inhibition in sterol biosynthesis .
Propiedades
IUPAC Name |
(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50O3/c1-24(18-21-36(39,25-10-6-4-7-11-25)26-12-8-5-9-13-26)30-16-17-31-29-15-14-27-22-28(37)19-20-34(27,2)32(29)23-33(38)35(30,31)3/h4-13,24,27-33,37-39H,14-23H2,1-3H3/t24-,27-,28-,29+,30-,31+,32+,33+,34+,35-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBCIRWFQPYPOH-CERMKAIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(C1=CC=CC=C1)(C2=CC=CC=C2)O)[C@H]3CC[C@@H]4[C@@]3([C@H](C[C@H]5[C@H]4CC[C@H]6[C@@]5(CC[C@H](C6)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.